Ridiculuflavone B
Description
Ridiculuflavone B is a naturally occurring biflavonoid isolated from the leaves of Aristolochia ridicula, a plant species traditionally studied for its bioactive secondary metabolites. Structurally, it is identified as 3''',4',4''',5'',7,7''-hexahydroxy-5-methoxy-3,6''-biflavone (molecular formula: C₃₁H₂₀O₁₁; molecular weight: 568.50 g/mol). It exists as a yellow crystalline solid with a melting point of 224.1–225.7°C and a specific optical rotation of [α]D²⁰ = +18.2° (c = 0.10, MeOH) . Its biflavonoid structure consists of two flavonoid moieties linked via a 3,6''-bond, distinguishing it from other biflavonoids with alternative linkage patterns.
Properties
Molecular Formula |
C31H20O11 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
3-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-6-yl]-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C31H20O11/c1-40-22-9-16(33)10-23-27(22)30(39)28(31(42-23)13-2-5-15(32)6-3-13)26-20(37)12-24-25(29(26)38)19(36)11-21(41-24)14-4-7-17(34)18(35)8-14/h2-12,32-35,37-38H,1H3 |
InChI Key |
OWXHLGFCBRPTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O |
Synonyms |
ridiculuflavone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences and similarities between Ridiculuflavone B and structurally related biflavonoids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Source | Melting Point (°C) | Optical Rotation [α]D²⁰ |
|---|---|---|---|---|---|---|
| Ridiculuflavone B | C₃₁H₂₀O₁₁ | 568.50 | 4',4''',5'',7,7''-hexahydroxy-5-methoxy | A. ridicula (leaf) | 224.1–225.7 | +18.2° (c = 0.10, MeOH) |
| Ridiculuflavone A | C₃₀H₁₈O₁₁ | 554.47 | 3''',4',4''',5,5'',7,7''-heptahydroxy | A. ridicula (leaf) | 230.5–232.2 | +47.9° (c = 0.046, MeOH) |
| Robustaflavone | C₃₀H₁₈O₁₀ | 522.45 | 4',7-dihydroxy-3,8''-biflavone | Selaginella spp. | 260–262 | Not reported |
| Isoginkgetin | C₃₂H₂₂O₁₀ | 566.51 | 4',7-dihydroxy-3,8''-biflavone with methoxy | Ginkgo biloba | 245–247 | +14.5° (c = 0.05, CHCl₃) |
Key Observations :
- Linkage Patterns : Ridiculuflavone B’s 3,6''-bond contrasts with Robustaflavone’s 3,8''-bond and Isoginkgetin’s 3,8''-bond with additional methoxy groups .
- Substituents : The 5-methoxy group in Ridiculuflavone B differentiates it from Ridiculuflavone A, which lacks methoxy groups but has an additional hydroxyl group at the 3''' position. This substitution may influence solubility and membrane permeability .
- Optical Activity: Ridiculuflavone B’s lower optical rotation compared to Ridiculuflavone A suggests stereochemical differences in their flavonoid subunits .
Pharmacological and Functional Comparisons
- Ridiculuflavone A : Demonstrated moderate cytotoxicity against human cancer cell lines (e.g., HepG2, IC₅₀ = 12.5 µM) due to its hydroxyl-rich structure, which enhances free radical scavenging .
- Robustaflavone : Exhibits antiviral activity against hepatitis B virus (HBV) by inhibiting viral DNA replication (EC₅₀ = 3.2 µM) .
- Isoginkgetin: Known for neuroprotective effects via inhibition of amyloid-beta aggregation (IC₅₀ = 8.7 µM) .
Q & A
Q. What are the key spectroscopic markers and chromatographic methods for identifying Ridiculuflavone B in plant extracts?
Ridiculuflavone B (C31H20O11) is characterized by its molecular weight (568.50 g/mol), melting point (224.1–225.7°C), and specific optical rotation ([α]D²⁵ = +18.2° in MeOH). Key spectroscopic identifiers include UV-Vis absorption bands for biflavonoids (e.g., ~270 nm and ~340 nm) and distinct NMR signals for methoxy (-OCH3) and hydroxyl (-OH) groups. Chromatographic separation via reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Cross-validate purity using mass spectrometry (ESI-MS) for [M+H]+ ion at m/z 569.5 .
Q. How can researchers ensure reproducibility in isolating Ridiculuflavone B from Aristolochia ridicula?
Standardize extraction protocols by documenting solvent ratios (e.g., methanol:water 70:30), extraction time (≥48 hours), and temperature (25°C). Include centrifugal partition chromatography (CPC) or preparative TLC for purification. Report yield percentages and purity metrics (e.g., ≥95% by HPLC). Reference the original isolation parameters from Zhou et al. (2011), including plant part (leaf) and geographical source .
Q. What are the minimum analytical requirements for confirming Ridiculuflavone B’s structural identity in new studies?
Provide ¹H/¹³C NMR assignments for all protons/carbons, emphasizing the biflavonoid linkage (C3–C6''). Include HSQC, HMBC, and COSY correlations to confirm planar structure. High-resolution mass spectrometry (HRMS) must match the theoretical mass (C31H20O11, ±2 ppm). Compare optical rotation values with literature ([α]D²⁵ = +18.2°) to rule out enantiomeric impurities .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported pharmacological activities of Ridiculuflavone B?
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from assay conditions (e.g., cell lines, concentration ranges). Conduct dose-response studies across multiple models (e.g., RAW 264.7 macrophages for anti-inflammatory assays, HepG2 for cytotoxicity). Use positive controls (e.g., quercetin for antioxidant activity) and validate results with orthogonal assays (e.g., DPPH radical scavenging and SOD inhibition). Address confounding variables like solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What methodological considerations are critical for synthesizing Ridiculuflavone B analogs with improved bioavailability?
Optimize synthetic routes using regioselective protection/deprotection of hydroxyl groups. Employ microwave-assisted synthesis to reduce reaction time. Assess logP and solubility via shake-flask method or HPLC-derived hydrophobicity indices. Validate metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and compare with parent compound .
Q. How can conflicting data on Ridiculuflavone B’s mechanism of action be systematically addressed?
Apply multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes and proteomics (LC-MS/MS) to map protein interaction networks. Use molecular docking to predict binding affinities for targets like NF-κB or PI3K/Akt. Replicate findings in knockout cell lines (e.g., CRISPR-Cas9-modified models) to confirm target specificity .
Q. What strategies enhance the rigor of in vivo studies evaluating Ridiculuflavone B’s therapeutic potential?
Follow ARRIVE guidelines for animal studies: include sample size justification (power analysis), randomization, and blinding. Measure pharmacokinetic parameters (Cmax, Tmax, AUC) via LC-MS/MS in plasma/tissue homogenates. Use disease-specific models (e.g., DSS-induced colitis for anti-inflammatory testing) and histopathological validation. Disclose all data in supplementary materials, including raw numerical datasets .
Methodological & Ethical Considerations
What frameworks are recommended for formulating hypothesis-driven research questions on Ridiculuflavone B?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible: "Does Ridiculuflavone B inhibit COX-2 at physiologically achievable concentrations (IC50 ≤10 μM)?"
- Novel: "How does the methoxy group at C5 influence its binding affinity compared to Ridiculuflavone A?" Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance: "In murine models of neurodegeneration (P), does oral Ridiculuflavone B (I) outperform resveratrol (C) in reducing amyloid-beta plaques (O)?" .
Q. How should researchers address ethical gaps in studies involving Ridiculuflavone B’s toxicity profiling?
Adhere to institutional review board (IRB) protocols for human cell line use (e.g., informed consent for primary cells). For animal studies, justify species choice and minimize sample sizes via sequential sampling. Disclose conflicts of interest, particularly if funded by entities with commercial stakes in flavonoid derivatives .
Q. What are best practices for integrating negative or inconclusive data on Ridiculuflavone B into publications?
Report all results, including failed experiments (e.g., lack of activity in anticipated assays), in supplementary materials. Use the "Results and Discussion" section to contextualize contradictions (e.g., solubility-limited bioavailability). Cite analogous challenges in biflavonoid research to strengthen transparency .
Data Presentation & Peer Review
Q. How should researchers structure the "Experimental" section to meet journal standards for Ridiculuflavone B studies?
Follow Beilstein Journal guidelines:
- Detail synthetic procedures (reagents, temperatures, yields).
- Provide spectral data as supplementary files (e.g., NMR FID files).
- For biological assays, include IC50 calculations (e.g., GraphPad Prism curve-fitting methods).
Limit main text to critical data (≤5 compounds) and reference prior isolation methods .
Q. What are common pitfalls in interpreting mass spectrometry data for Ridiculuflavone B metabolites?
Avoid misannotation of adducts (e.g., [M+Na]+ vs. [M+H]+). Use MS/MS fragmentation libraries (e.g., GNPS) to distinguish isobaric compounds. Validate metabolite identities with synthetic standards and isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
